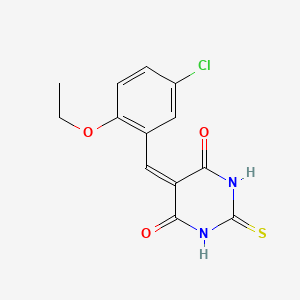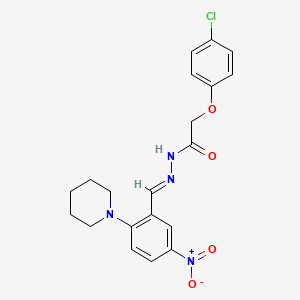
5-(5-chloro-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-chloro-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as CEP, is a chemical compound that belongs to the pyrimidine family. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. CEP has been widely used in scientific research due to its unique chemical properties and potential applications.
作用機序
The mechanism of action of CEP is not fully understood. However, it is believed that CEP exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
CEP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CEP has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, CEP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CEP in laboratory experiments is its relatively low cost and ease of synthesis. CEP is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, one limitation of using CEP is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of CEP. One area of research is the development of more efficient and cost-effective synthetic methods for CEP. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of CEP. Additionally, further studies are needed to evaluate the safety and toxicity of CEP in animal models and humans. Finally, the potential therapeutic applications of CEP in the treatment of various diseases should be explored further.
合成法
The synthesis of CEP involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to afford CEP in good yield. The synthesis of CEP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
CEP has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. CEP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-[(5-chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-2-19-10-4-3-8(14)5-7(10)6-9-11(17)15-13(20)16-12(9)18/h3-6H,2H2,1H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQVSVSLQLMXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)


![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)




![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)